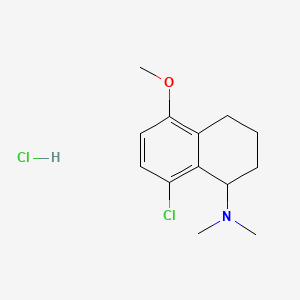

Lometraline Hydrochloride

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

30060-91-4 |

|---|---|

Molekularformel |

C13H19Cl2NO |

Molekulargewicht |

276.20 g/mol |

IUPAC-Name |

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H |

InChI-Schlüssel |

XYTNPORBXPAQMP-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl |

Verwandte CAS-Nummern |

39951-65-0 (Parent) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sertraline Hydrochloride: A Preclinical and Toxicological Overview

Sertraline (B1200038) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder. Its clinical efficacy is predicated on a well-defined mechanism of action and a safety profile established through extensive preclinical evaluation. This technical guide provides an in-depth summary of the key preclinical and toxicological studies that have defined the pharmacological and safety characteristics of sertraline, intended for researchers, scientists, and drug development professionals.

Non-Clinical Toxicology

A comprehensive battery of toxicology studies was conducted in animals to assess the safety of sertraline. These studies were performed in both rodent (mice and rats) and non-rodent (dogs and rabbits) species to evaluate potential toxicity following acute, sub-chronic, and chronic administration.

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single, high-dose exposure. The median lethal dose (LD50) is a primary endpoint of these studies. For sertraline, acute oral toxicity was found to be low to moderate.

Table 1: Acute Oral Toxicity of Sertraline

| Species | Sex | LD50 (mg/kg) |

|---|---|---|

| Mouse | Male | 419 |

| Mouse | Female | 433 |

| Rat | Male | 1591 |

| Rat | Female | 1327 |

Long-term studies in multiple species are critical for identifying potential target organs for toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL). Sertraline was evaluated in chronic oral toxicity studies in rats and dogs.

Table 2: Key Findings from Chronic Oral Toxicity Studies

| Species | Duration | Dose Levels (mg/kg/day) | Key Findings at High Doses | NOAEL (mg/kg/day) |

|---|---|---|---|---|

| Rat | 6 months | 10, 40, 80 | Hepatocellular hypertrophy, vacuolation, and phospholipidosis. | 10 |

| Dog | 1 year | 10, 40, 60 | CNS signs (tremors, convulsions), hepatocellular changes (hypertrophy, phospholipidosis). | 10 |

Experimental Protocol: 1-Year Chronic Oral Toxicity Study in Dogs

-

Test System: Beagle dogs (male and female).

-

Administration: Oral (capsule), once daily for 12 months.

-

Dose Groups: Four groups: control (vehicle), low dose (10 mg/kg/day), mid dose (40 mg/kg/day), and high dose (60 mg/kg/day).

-

Parameters Monitored: Daily clinical observations, body weight, food consumption, ophthalmoscopy, electrocardiography (ECG), hematology, clinical chemistry, urinalysis.

-

Terminal Procedures: At the end of the study, all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive list of tissues was collected for histopathological examination.

-

Endpoint Analysis: The study aimed to identify target organs of toxicity and determine the NOAEL. Findings included dose-dependent CNS signs and reversible liver changes, consistent with phospholipidosis, a known effect of cationic amphiphilic drugs.

Sertraline was evaluated for genotoxic potential in a comprehensive set of in vitro and in vivo assays. The overall evidence indicates that sertraline is not genotoxic.[1]

Table 3: Summary of Genetic Toxicology Studies

| Assay Type | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | With and Without S9 | Negative |

| In vitro Mammalian Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without S9 | Negative[2] |

| In vivo Micronucleus Test | Mouse Bone Marrow | N/A | Negative |

| In vivo Alkaline Comet Assay | Rat Peripheral Blood Lymphocytes | N/A | Negative for DNA damage[3] |

While some studies using the in vivo cytokinesis-block micronucleus (CBMN) assay in rats noted an increase in micronucleus frequency at high doses with chronic treatment, this suggests a potential influence on cell division mechanisms rather than direct DNA damage.[3] Other in vitro studies in human lymphocytes at high concentrations also did not find sertraline to induce micronuclei formation.[2][4]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Purpose: To assess the potential of sertraline and its metabolites to induce gene mutations in bacteria.

-

Test Strains: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA), selected to detect various types of mutations (e.g., frameshift, base-pair substitutions).

-

Method: Plate incorporation method. Sertraline, at multiple concentrations, was mixed with the bacterial tester strain and molten top agar (B569324). This mixture was poured onto a minimal glucose agar plate.

-

Metabolic Activation: The assay was performed both with and without an exogenous metabolic activation system (Aroclor-induced rat liver homogenate, S9 fraction) to mimic mammalian metabolism.

-

Controls: A vehicle control (solvent used to dissolve sertraline) and known positive controls for each strain (with and without S9) were run concurrently.

-

Endpoint: After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to a prototrophic state) on each plate was counted.

-

Interpretation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the vehicle control. Sertraline did not produce such an increase.

Lifetime carcinogenicity studies were conducted in mice and rats.

Table 4: Summary of Carcinogenicity Studies

| Species | Duration | Dose Levels (mg/kg/day) | Key Findings |

|---|---|---|---|

| Rat | 2 years | Up to 40 | No evidence of carcinogenicity. |

| Mouse | 2 years | Up to 40 | Increased incidence of benign liver adenomas in males at the highest dose.[1] |

The liver tumors observed in male mice were considered secondary to the known hepatic enzyme-inducing properties of sertraline in rodents and are not believed to be indicative of a carcinogenic risk in humans.[1]

Sertraline was assessed for its effects on fertility, embryo-fetal development, and pre- and postnatal development.

Table 5: Reproductive and Developmental Toxicology of Sertraline

| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

|---|---|---|---|---|

| Fertility & Early Embryonic Development | Rat | Up to 80 | No effect on fertility. | 80 |

| Embryo-Fetal Development | Rat | Up to 80 | At maternally toxic doses, delayed ossification was observed. No teratogenicity. | 10 (Maternal), 40 (Fetal) |

| Embryo-Fetal Development | Rabbit | Up to 40 | At maternally toxic doses, delayed ossification was observed. No teratogenicity. | 10 (Maternal), 20 (Fetal) |

| Pre- & Postnatal Development | Rat | Up to 80 | Decreased neonatal survival and growth at maternally toxic doses.[1] | 20 |

The observed effects on neonatal rats, such as decreased survival and growth, are recognized as a class effect for serotonin reuptake inhibitors and occurred at doses that also caused toxicity in the maternal animals.[1]

Pharmacological Mechanism of Action

The primary mechanism of action of sertraline is the potent and selective inhibition of the neuronal serotonin transporter (SERT). This inhibition blocks the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing the concentration of 5-HT available to bind to postsynaptic receptors.

Caption: Sertraline blocks the serotonin transporter (SERT) on the presynaptic neuron.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a chronic toxicity study, a cornerstone of preclinical safety assessment.

Caption: Generalized workflow for a preclinical chronic toxicity study.

This guide summarizes the foundational preclinical and toxicological data for sertraline hydrochloride. The comprehensive evaluation across multiple species and endpoints established a safety profile that supported its clinical development and subsequent widespread use. The findings highlight the liver as a primary target organ in animals, with effects largely related to metabolic enzyme induction, and confirm the absence of genotoxic, carcinogenic (in rats), or teratogenic potential.

References

- 1. Preclinical toxicological evaluation of sertraline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo genotoxicity assessment of sertraline by using alkaline comet assay and the cytokinesis-block micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro cytogenotoxic evaluation of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmacokinetics and Pharmacodynamics of Sertraline in Animal Models

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of sertraline (B1200038), a selective serotonin (B10506) reuptake inhibitor (SSRI), as characterized in various animal models. The document summarizes key quantitative data, details common experimental methodologies, and visualizes complex processes to support preclinical research and drug development.

Pharmacokinetics of Sertraline

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of sertraline in animal models is crucial for dose selection and the interpretation of pharmacodynamic and toxicological studies.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Sertraline is characterized by extensive distribution into tissues and significant metabolism.[1] In both rats and dogs, the volume of distribution is approximately 25 L/kg.[1] The drug is highly bound to plasma proteins, with binding exceeding 97-98%.[1][2] Despite this high protein binding, sertraline readily distributes into tissues, including the brain.[1] Notably, the concentration of sertraline in the rat brain has been found to be more than 40 times higher than in plasma, and it effectively crosses the blood-brain barrier in rodent cell models.[1][2]

Metabolism is the primary route of clearance for sertraline and occurs mainly in the liver.[2][3] It undergoes extensive first-pass metabolism following oral administration.[1] The main metabolic pathways include:

-

N-demethylation: This process forms the primary active metabolite, N-desmethylsertraline, which is substantially less potent than the parent compound.[1][3] This reaction is mediated by multiple cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[2][4]

-

Oxidative Deamination: Both sertraline and desmethylsertraline (B1148675) can be deaminated to form a ketone metabolite.[1][2]

-

Glucuronidation: Sertraline can be directly glucuronidated or hydroxylated and then glucuronidated.[1][2]

Bile is the major route of elimination in both rats and dogs.[1] A smaller fraction of unchanged drug is excreted in the feces.[3]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of sertraline across different animal models.

| Parameter | Rat | Dog | Mouse | Non-Human Primate |

| Volume of Distribution (Vd) | ~25 L/kg[1] | ~25 L/kg[1] | - | - |

| Plasma Protein Binding | >97%[1] | >97%[1] | - | 98-99%[3] |

| Elimination Half-Life (t½) | ~26 hours (similar to humans)[5][6] | - | - | - |

| Metabolic Clearance | >35 ml/min/kg[1] | >35 ml/min/kg[1] | - | - |

| Primary Metabolite | N-desmethylsertraline[1] | N-desmethylsertraline[1] | N-desmethylsertraline[3] | N-desmethylsertraline[7] |

| Primary Route of Excretion | Bile[1] | Bile[1] | Feces (unchanged drug)[3] | - |

| Brain-to-Plasma Ratio | >40[1] | - | Sustained brain delivery via IN route[8][9] | - |

Visualization: Sertraline Metabolic Pathway

Caption: Key metabolic pathways of sertraline in preclinical animal models.

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol outlines a typical single-dose pharmacokinetic study in rats.

1. Animal Model:

-

Species: Male Sprague-Dawley rats (n=6 per group).

-

Housing: Housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before dosing.

2. Drug Administration:

-

Formulation: Sertraline hydrochloride dissolved in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

Route: Oral gavage (PO) or intravenous (IV) via tail vein injection.

-

Dose: A representative dose, for example, 10 mg/kg PO.

3. Sample Collection:

-

Matrix: Whole blood or plasma.

-

Timepoints: Pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Procedure (Serial Sampling from Tail Vein):

-

Warm the rat's tail using a heat lamp to dilate the lateral tail vein.[10]

-

Cleanse the collection site with an antiseptic solution.[11]

-

Using a 23G-27G needle or lancet, puncture the vein.[10][12]

-

Collect approximately 0.1-0.3 mL of blood into a microcentrifuge tube containing an anticoagulant (e.g., K2-EDTA).[10]

-

Apply gentle pressure to the site with sterile gauze to achieve hemostasis.[11]

-

Process blood samples by centrifugation to obtain plasma, if required. Store samples at -80°C until analysis.

-

-

Volume Limits: Total blood collection should not exceed 1% of the animal's body weight in a 24-hour period for survival studies.[13]

4. Bioanalysis:

-

Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is used to quantify concentrations of sertraline and its major metabolite, N-desmethylsertraline, in plasma and/or brain homogenates.[6]

5. Data Analysis:

-

Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Pharmacodynamics of Sertraline

Pharmacodynamics refers to the effects of a drug on the body. Sertraline's primary pharmacodynamic effect is the selective inhibition of the serotonin transporter (SERT), which leads to a cascade of neurochemical and behavioral changes.

Primary Mechanism and Neurochemical Effects

Sertraline is a potent and selective inhibitor of neuronal serotonin (5-HT) reuptake.[14][15] By blocking SERT, sertraline increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[5][16]

-

Effects on Serotonin: In vivo microdialysis studies in rats have demonstrated that acute administration of sertraline significantly increases extracellular serotonin levels in various brain regions, including the medial prefrontal cortex, nucleus accumbens, and striatum.[17]

-

Effects on Dopamine (B1211576) and Norepinephrine (B1679862): Unlike some other SSRIs, sertraline also leads to a modest increase in extracellular dopamine levels in the nucleus accumbens and striatum of rats, which may contribute to its clinical profile.[17][18] It has also been shown to increase norepinephrine levels in the nucleus accumbens.[17] In a rat model of PTSD, sertraline normalized stress-induced decreases in serotonin but caused elevations in norepinephrine in both the prefrontal cortex and hippocampus.[19][20]

Receptor Modulation and Downstream Effects

Chronic administration of sertraline leads to adaptive changes in the serotonergic system and other neurotransmitter systems.

-

Beta-Adrenergic Receptors: Long-term treatment with sertraline has been shown to cause a down-regulation (decrease in density) of beta-adrenergic receptors in the rat frontoparietal cortex.[14][21]

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis: Sertraline can modulate the HPA axis, which is often dysregulated in stress and depression.[19][22] In non-stressed rodents, a single dose of an SSRI can increase HPA axis activation, while chronic treatment is associated with its downregulation.[23][24]

Quantitative Pharmacodynamic Data

The following tables summarize key pharmacodynamic findings from animal studies.

Table 2.1: Effects on Extracellular Neurotransmitter Levels in Rats

| Brain Region | Serotonin (5-HT) | Dopamine (DA) | Norepinephrine (NE) | Reference |

| Medial Prefrontal Cortex | Increased | No significant change | Increased | [17] |

| Nucleus Accumbens | Increased | Increased | Increased | [17] |

| Striatum | Increased | Increased | No significant change | [17] |

| Hippocampus (PTSD Model) | Normalized (increased from stressed state) | - | Increased | [20] |

Table 2.2: Behavioral Effects in Animal Models

| Animal Model | Test | Effect of Sertraline | Species | Reference |

| Depression | Forced Swim Test | Decreased immobility time | Rat, Mouse | [18][25][26] |

| Depression | Tail Suspension Test | Decreased immobility time | Rat | [26] |

| Anxiety | Ultrasonic Vocalization | Inhibited vocalization (less potent than citalopram) | Rat | [25][27] |

| Aggression | Isolation-Induced Aggression | Inhibited aggressive behavior | Mouse | [25][27] |

| PTSD | Predator Exposure | No significant benefit on anxiety-like behavior | Rat | [20] |

| Anxiety/Depression | Chronic Mild Stress | Ameliorated anhedonia and depressive-like behavior | Mouse | [8] |

Visualization: Sertraline's Primary Mechanism of Action

Caption: Sertraline blocks the serotonin transporter (SERT), increasing synaptic 5-HT levels.

Experimental Protocols: Pharmacodynamic Assays

This technique measures extracellular neurotransmitter levels in the brains of freely moving animals.

-

Surgical Preparation:

-

Anesthetize the rat (e.g., with isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., nucleus accumbens). Secure it with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 2 hours) to achieve baseline neurotransmitter levels.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[17]

-

-

Drug Administration and Sampling:

-

Administer sertraline (e.g., 10 mg/kg, intraperitoneally).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Analysis:

-

Analyze the dialysate samples for serotonin, dopamine, and norepinephrine content using HPLC with electrochemical detection.[17]

-

Express results as a percentage change from the baseline levels.

-

The FST is a common behavioral test to screen for antidepressant efficacy.

-

Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Pre-test Session (Day 1): Place each mouse individually into the cylinder for 15 minutes. This session induces a state of immobility.

-

Drug Administration: Administer sertraline (e.g., 10 mg/kg, i.p.) or vehicle 24, 5, and 1 hour before the test session on Day 2.

-

Test Session (Day 2): Place the mouse back into the cylinder for a 6-minute session.[25]

-

Scoring: Video record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

-

Data Analysis: Compare the mean immobility time between the sertraline-treated group and the vehicle-treated control group using a t-test or ANOVA. A significant reduction in immobility time is indicative of an antidepressant-like effect.[26]

PK/PD Relationship: Serotonin Transporter (SERT) Occupancy

The link between the concentration of sertraline in the brain (PK) and its primary pharmacological effect (PD) is defined by its occupancy of the serotonin transporter. A therapeutic effect is generally associated with high SERT occupancy.

-

Measurement: SERT occupancy is measured in vivo using neuroimaging techniques like Positron Emission Tomography (PET) with a radiolabeled ligand that binds to SERT (e.g., [¹¹C]DASB or [¹²⁵I]RTI-55).[28][29][30]

-

Findings: Studies in mice show that the rate of SERT occupancy is faster for sertraline compared to fluoxetine.[28] In rat pups exposed to sertraline in utero, SERT occupancy in the brain was found to be over 80%, which is equivalent to the level required for therapeutic efficacy in humans.[31] This high level of occupancy demonstrates significant fetal CNS exposure.

Visualization: General Preclinical Experimental Workflow

Caption: A typical workflow for a preclinical study of sertraline in animal models.

References

- 1. Metabolism and disposition of the 5-hydroxytryptamine uptake blocker sertraline in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of rats using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long Term Sertraline Effects on Neural Structures in Depressed and Nondepressed Adult Female Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intranasal administration of sertraline ensures sustained brain delivery and antidepressant effect in a mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 11. research.vt.edu [research.vt.edu]

- 12. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cea.unizar.es [cea.unizar.es]

- 14. Pharmacology of sertraline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical pharmacology of sertraline: a potent and specific inhibitor of serotonin reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Sertraline increases extracellular levels not only of serotonin, but also of dopamine in the nucleus accumbens and striatum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models [frontiersin.org]

- 19. Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder [frontiersin.org]

- 21. Chronic administration of sertraline, a selective serotonin uptake inhibitor, decreased the density of beta-adrenergic receptors in rat frontoparietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Treatment with an SSRI antidepressant restores hippocampo-hypothalamic corticosteroid feedback and reverses insulin resistance in low-birth-weight rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Occupancy of the serotonin transporter by fluoxetine, paroxetine, and sertraline: in vivo studies with [125I]RTI-55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Acute occupancy of brain serotonin transporter by sertraline as measured by [11C]DASB and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The relationship between dose and serotonin transporter occupancy of antidepressants—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Serotonin Transporter Occupancy in Rats Exposed to Serotonin Reuptake Inhibitors In Utero or via Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]

Sertraline Hydrochloride receptor binding affinity and selectivity

An In-depth Technical Guide to the Receptor Binding Affinity and Selectivity of Sertraline (B1200038) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertraline hydrochloride, a member of the selective serotonin (B10506) reuptake inhibitor (SSRI) class of antidepressants, is widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and other anxiety disorders.[1][2] Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the human serotonin transporter (SERT).[1][3][4] However, sertraline's pharmacological profile is distinguished from other SSRIs by its notable, albeit lower, affinity for other neuro-receptors and transporters, which may contribute to its unique clinical effects and side-effect profile.[5][6] This document provides a comprehensive technical overview of sertraline's receptor binding affinity and selectivity, details the experimental protocols used for these determinations, and illustrates the relevant biological pathways.

Primary Mechanism of Action

The principal mechanism of action for sertraline is the potent and selective inhibition of serotonin (5-hydroxytryptamine; 5-HT) reuptake at the presynaptic neuronal membrane.[4][7] By binding to SERT, sertraline blocks the transporter's function, leading to an increased concentration of serotonin in the synaptic cleft.[6][7] This enhancement of serotonergic neurotransmission is believed to be the primary driver of its antidepressant and anxiolytic effects.[7] Over time, this sustained increase in synaptic serotonin can lead to downstream adaptations, including the downregulation of presynaptic 5-HT1A autoreceptors, which is associated with improved stress tolerance.[1]

Receptor Binding Profile

Sertraline's affinity for various receptors and transporters is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the target sites. A lower Ki value indicates a higher binding affinity.

Monoamine Transporter Affinity

Sertraline exhibits the highest affinity for the serotonin transporter (SERT), with significantly lower affinity for the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This profile confirms its classification as a selective serotonin reuptake inhibitor.[5] Uniquely among SSRIs, sertraline demonstrates a relatively high affinity for DAT, although the clinical significance of this interaction at typical therapeutic doses remains a subject of discussion.[1][5][6]

Table 1: Sertraline Affinity (Ki, nM) for Monoamine Transporters

| Transporter | Human Ki (nM) | Rat Ki (nM) | Reference(s) |

|---|---|---|---|

| Serotonin Transporter (SERT) | 0.29 | 0.13 - 1.16 | [5][8] |

| Dopamine Transporter (DAT) | 25 | ~25 | [3][5] |

| Norepinephrine Transporter (NET) | 420 | 420 - 820 |[3][5] |

Other Receptor Site Affinities

Beyond the monoamine transporters, sertraline interacts with other receptor systems, most notably the sigma-1 (σ1) receptor.[1][7] Its affinity for the σ1 receptor is higher than for DAT and NET.[1][9] Sertraline has very low affinity for muscarinic, histamine, GABA, or benzodiazepine (B76468) receptors.[1][7]

Table 2: Sertraline Affinity (Ki, nM) for Other Receptors

| Receptor | Species | Ki (nM) | Reference(s) |

|---|---|---|---|

| Sigma-1 (σ1) | Rat | 32 - 57 | [1][10] |

| Sigma-2 (σ2) | Rat | 5297 | [1] |

| Muscarinic Acetylcholine (mACh) | Human | 427 - 2100 |[1] |

Selectivity Profile

Selectivity is a critical aspect of a drug's pharmacological profile, indicating its ability to interact with its intended target over other potential targets. Sertraline's selectivity for SERT over DAT is approximately 86-fold.[5] This is significantly higher than its selectivity for SERT over NET.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki) is predominantly conducted using radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with its receptor or transporter target.[11] Competition assays are used to determine the affinity of a non-radioactive compound (like sertraline) by measuring its ability to displace a known radioligand from the target.

General Protocol for a Competition Binding Assay

-

Membrane Preparation:

-

Tissues or cells expressing the target receptor (e.g., SERT) are homogenized in a cold lysis buffer.[12]

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.[12]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[12] Protein concentration is determined using a standard method like the BCA assay.[12]

-

-

Assay Incubation:

-

A fixed concentration of a specific radioligand (e.g., [3H]-citalopram for SERT) is incubated with the prepared cell membranes.[11]

-

Varying concentrations of the unlabeled test compound (sertraline) are added to compete for binding with the radioligand.[11][13]

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[12]

-

-

Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[12]

-

The filters are washed multiple times with ice-cold buffer to remove any remaining non-specifically bound radioligand.[12]

-

The radioactivity retained on the filters is quantified using a scintillation counter.[12]

-

-

Data Analysis:

-

The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined from this curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Discussion and Clinical Relevance

Sertraline's high affinity and selectivity for SERT are fundamental to its therapeutic action as an antidepressant.[1] The clinical relevance of its weaker interactions with other targets is less clear but has been a topic of scientific interest.

-

Dopamine Transporter (DAT) Inhibition: Although its affinity for DAT is much lower than for SERT, sertraline is the most potent DAT inhibitor among the SSRIs.[5] It has been suggested that at higher clinical doses, this dopaminergic activity might contribute to its efficacy, particularly for symptoms of anhedonia or atypical depression.[5] However, considering its high plasma protein binding (98.5%), the concentration of free sertraline at standard doses may be insufficient to produce significant DAT occupancy.[1][5]

-

Sigma-1 (σ1) Receptor Affinity: Sertraline binds to σ1 receptors with moderate affinity.[1][9] The σ1 receptor is an intracellular chaperone protein involved in neuroplasticity and the modulation of various neurotransmitter systems.[9][14] The functional consequence of sertraline's interaction with this receptor is still under investigation, but it may play a role in its anxiolytic or cognitive-enhancing effects.[1][15] Different studies have suggested sertraline may act as a σ1 antagonist or inverse agonist.[15][16]

Conclusion

Sertraline hydrochloride is a pharmacologically selective agent, exhibiting a high affinity for the serotonin transporter, which is the cornerstone of its therapeutic effect. Its binding profile is characterized by a potent inhibition of SERT, with a significant, yet substantially lower, affinity for the dopamine transporter and the sigma-1 receptor. Its negligible interaction with other neurotransmitter receptors contributes to its favorable side-effect profile compared to older classes of antidepressants. A thorough understanding of this binding profile, determined through robust experimental methods like radioligand binding assays, is essential for the continued development of novel therapeutics and for optimizing the clinical application of sertraline.

References

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. go.drugbank.com [go.drugbank.com]

- 8. psychiatryonline.org [psychiatryonline.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. sertraline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. pdspdb.unc.edu [pdspdb.unc.edu]

- 14. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Evaluation of Sertraline's Impact on Neuronal Serotonin Reuptake

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to evaluate the pharmacological profile of Sertraline (B1200038), a selective serotonin (B10506) reuptake inhibitor (SSRI). The document details its binding affinity and functional inhibition of the neuronal serotonin transporter (SERT), alongside comparative data for other monoamine transporters. It offers detailed experimental protocols for key assays and visualizes the underlying molecular interactions and experimental workflows.

Introduction: Sertraline's Mechanism of Action

Sertraline is a widely prescribed antidepressant that primarily functions by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[1] This action is achieved through high-affinity binding to the serotonin transporter (SERT), which increases the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[1][2] This enhanced signaling is believed to be the primary mechanism underlying its therapeutic effects in treating major depressive disorder, anxiety disorders, and other psychiatric conditions.[3][4] While its primary target is SERT, in vitro evaluations are crucial to determine its selectivity over other neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), which is a key characteristic of SSRIs.[1][3]

Quantitative Data: Binding Affinity and Functional Potency of Sertraline

The following tables summarize the binding affinity (Ki) and functional inhibitory potency (IC50) of Sertraline for the serotonin, dopamine, and norepinephrine transporters. These values are critical for understanding the drug's selectivity and therapeutic window.

Table 1: Binding Affinity (Ki) of Sertraline for Monoamine Transporters

| Transporter | Sertraline Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 0.29 | [2] |

| Dopamine Transporter (DAT) | 25 | [2] |

| Norepinephrine Transporter (NET) | 420 | [2] |

Note: Ki values represent the concentration of the drug that will bind to 50% of the transporters in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (IC50) of Sertraline in Serotonin Reuptake Assays

| Assay System | Sertraline IC50 (nM) | Reference |

| Rat Brain Synaptosomes | 0.5 - 2.0 | [5] |

| Human Embryonic Kidney (HEK293) cells expressing hSERT | 3.5 - 15.8 | [5] |

| Human Placental Choriocarcinoma (JAR) cells | 17.7 | [5] |

Note: IC50 values represent the concentration of the drug that inhibits 50% of the in vitro activity of the transporter. These values can vary depending on the experimental conditions and the biological system used.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the interaction of Sertraline with the serotonin transporter.

Radioligand Binding Assay for SERT

This assay measures the direct binding of a compound to the serotonin transporter, typically using membrane preparations from cells expressing SERT or from brain tissue.[6][7]

Objective: To determine the binding affinity (Ki) of Sertraline for the serotonin transporter.

Materials:

-

Membrane preparation from HEK293 cells stably expressing human SERT (hSERT) or from rat brain tissue (e.g., cortex or hippocampus).

-

Radioligand: [³H]Citalopram or another suitable SERT-selective radioligand.

-

Sertraline hydrochloride.

-

Non-specific binding control: A high concentration of a non-radiolabeled SERT ligand (e.g., 10 µM fluoxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or hSERT-expressing cells in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.[6]

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA protein assay.[5]

-

Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), the radioligand (at a concentration near its Kd), and varying concentrations of Sertraline. For determining non-specific binding, add the non-specific binding control instead of Sertraline. The final assay volume is typically 200-250 µL.[6]

-

Incubation: Incubate the plate at room temperature or 37°C for 60-90 minutes to allow the binding to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.[6]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Sertraline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Synaptosomal Serotonin Reuptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of serotonin into synaptosomes, which are resealed nerve terminals isolated from brain tissue.[8][9]

Objective: To determine the functional potency (IC50) of Sertraline in inhibiting serotonin reuptake in a native neuronal environment.

Materials:

-

Fresh or frozen rodent brain tissue (e.g., striatum, cortex, or hippocampus).

-

Sucrose (B13894) buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).

-

Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).

-

[³H]Serotonin.

-

Sertraline hydrochloride.

-

Non-specific uptake control: A selective SERT inhibitor (e.g., 10 µM fluoxetine).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge it at 15,000-20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (the synaptosomal fraction) in KRH buffer.[8][10]

-

Protein Quantification: Determine the protein concentration of the synaptosomal preparation.

-

Assay Setup: In a 96-well plate, pre-incubate the synaptosomes (typically 50-100 µg of protein) with varying concentrations of Sertraline or the non-specific uptake control for 10-15 minutes at 37°C.[9]

-

Initiate Uptake: Add [³H]Serotonin (at a concentration near its Km, typically 100-200 nM) to each well to initiate the uptake reaction.[9]

-

Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of serotonin uptake.

-

Terminate Uptake and Filtration: Stop the uptake reaction by rapidly filtering the contents of each well through glass fiber filters and washing them with ice-cold KRH buffer.[9]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition for each Sertraline concentration relative to the specific uptake in the vehicle control wells. Plot the percent inhibition against the Sertraline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Cell-Based Serotonin Reuptake Assay

This assay utilizes a cell line, such as Human Embryonic Kidney (HEK293) or JAR cells, that endogenously or recombinantly expresses the human serotonin transporter.[5][11]

Objective: To determine the functional potency (IC50) of Sertraline on the human serotonin transporter in a controlled cellular environment.

Materials:

-

HEK293 cells stably expressing hSERT or JAR cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]Serotonin.

-

Sertraline hydrochloride.

-

Non-specific uptake control (e.g., 10 µM fluoxetine (B1211875) or citalopram).

-

96-well cell culture plates.

-

Cell lysis buffer (e.g., 1% Triton X-100).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: Culture the hSERT-expressing cells in 96-well plates until they form a confluent monolayer.[11]

-

Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with KRH buffer. Pre-incubate the cells with KRH buffer for 15 minutes at 37°C.[5]

-

Compound Incubation: Add varying concentrations of Sertraline or the non-specific uptake control to the wells and incubate for 15-30 minutes at 37°C.

-

Initiate Uptake: Add [³H]Serotonin (at a final concentration near its Km) to each well.[5]

-

Incubation: Incubate the plate for a defined period (e.g., 10-60 minutes) at 37°C.[5]

-

Terminate Uptake: Remove the assay buffer and wash the cells multiple times with ice-cold KRH buffer to remove the extracellular [³H]Serotonin.[5]

-

Cell Lysis and Scintillation Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.[5]

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of Sertraline as described for the synaptosomal assay.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for evaluating Sertraline and its molecular mechanism of action.

Experimental Workflow for In Vitro Evaluation of Sertraline

In Vitro Evaluation Workflow for Sertraline.

Molecular Mechanism of Sertraline Action at the Synapse

Sertraline's inhibition of SERT at the neuronal synapse.

Downstream Signaling Pathway Modulated by Sertraline

Recent research has indicated that Sertraline may also exert effects through modulation of intracellular signaling pathways, such as the AMPK/mTOR pathway, which is involved in cellular energy homeostasis and autophagy.[12][13]

Sertraline's modulation of the AMPK/mTOR signaling pathway.[12][13]

Conclusion

The in vitro evaluation of Sertraline is a multi-faceted process that combines binding and functional assays to thoroughly characterize its interaction with the serotonin transporter. The data consistently demonstrate that Sertraline is a potent and selective inhibitor of SERT, which corroborates its clinical efficacy as an SSRI. The detailed protocols and workflows provided in this guide offer a robust framework for the preclinical assessment of Sertraline and other potential serotonin reuptake inhibitors, ensuring accurate and reproducible data for drug development and research applications.

References

- 1. droracle.ai [droracle.ai]

- 2. Sertraline - Wikipedia [en.wikipedia.org]

- 3. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PMC [pmc.ncbi.nlm.nih.gov]

The Crystalline Maze: A Technical Guide to the Polymorphs of Sertraline Hydrochloride

An In-depth Exploration of the Structural Diversity and Physicochemical Properties of a Key Antidepressant Agent

Sertraline (B1200038) hydrochloride, the active pharmaceutical ingredient (API) in widely prescribed antidepressant medications, presents a fascinating case study in the phenomenon of polymorphism. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, has profound implications for the stability, solubility, and bioavailability of a drug. For researchers, scientists, and drug development professionals, a thorough understanding of the polymorphic landscape of an API like sertraline hydrochloride is critical for ensuring product quality, consistency, and efficacy.

This technical guide provides a comprehensive overview of the known polymorphic forms of sertraline hydrochloride, detailing their chemical structures, physicochemical properties, and the experimental methodologies used for their characterization.

The Polymorphic Forms of Sertraline Hydrochloride

Sertraline hydrochloride is known to exist in numerous polymorphic and solvated forms, with at least 17 distinct polymorphs, as well as various solvates and hydrates, having been identified.[1][2] The initial discovery and characterization outlined five primary forms, designated I, II, III, IV, and V.[3] Form I is noted for its high stability, with a crystalline stability of at least five years, making it a preferred form for pharmaceutical formulations.[3] In contrast, Form II, which is produced by the synthesis method described in the original patent for sertraline hydrochloride, is a metastable form.[3][4]

The various polymorphs are distinguished by their unique crystal lattice structures, which in turn lead to differences in their physical properties.[3] These differences can be subtle, such as variations in the orientation of the dichlorophenyl and tetrahydronaphthyl fragments of the molecule, as seen between Form I and Form II.[5]

Physicochemical Properties and Characterization

The differentiation and characterization of sertraline hydrochloride polymorphs rely on a suite of analytical techniques that probe the unique solid-state properties of each form. The most common methods include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy.[3][6]

Powder X-ray Diffraction (PXRD)

PXRD is a cornerstone technique for polymorph identification. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that specific structure. The positions of the diffraction peaks, expressed in degrees 2θ, are characteristic of the lattice spacing within the crystal.

Table 1: Characteristic PXRD Peaks (2θ) for Selected Sertraline Hydrochloride Polymorphs

| Form | Characteristic Peaks (°2θ) | Reference |

| Form I | 7.1, 12.7, 14.1, 15.3, 15.7, 21.2, 23.4, 26.3 | [7] |

| Form II | 4.0, 8.0, 11.6, 12.0, 13.8, 16.5, 20.0, 22.8, 24.1 | [6] |

| Form V | 5.2, 10.4, 10.9, 14.2, 16.3, 17.2, 20.1, 25.3, 25.9, 29.1 | [3] |

| Form VI | 7.3, 12.1, 12.7, 14.0, 15.6, 17.6, 20.1, 20.6, 21.9 | [6] |

| Form IX | 5.1, 14.2, 15.8, 16.8, 19.2, 19.7, 22.4, 23.2, 25.3, 26.1 | [6] |

| Form XI | 6.9, 8.7, 9.7, 14.0, 16.0, 17.3, 17.7, 20.3, 20.7, 22.1 | [8] |

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is employed to measure the thermal transitions of a material as a function of temperature. For polymorphs, this often involves identifying the melting point, which is a unique property for each crystalline form.

Table 2: Thermal Properties of Selected Sertraline Hydrochloride Polymorphs

| Form | Melting Point (°C) | DSC Onset Temperature (°C) | Notes | Reference |

| Form I | ~219 | 219.87 | Exhibits a second endotherm with an onset of 246.77°C. | [3] |

| Form II | 243-245 | - | Produced by the original synthesis method. | [6] |

Spectroscopic Analysis: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The differences in the crystal lattice of polymorphs can lead to subtle shifts in the vibrational frequencies of the chemical bonds, resulting in distinct IR spectra.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Selected Sertraline Hydrochloride Polymorphs

| Form | Characteristic Absorption Bands (cm⁻¹) | Reference |

| Form I | 3100-3000, 3000-2800, 2710-2500, 2500-2450, 1585 | [3] |

| Form IX | 701, 715, 741, 758, 780, 816, 823, 1030, 1053, 1078 | [6] |

| Form XI | 698, 739, 750, 781, 817, 838, 886, 954, 1001, 1030 | [8] |

Polymorphic Interconversion and Stability

The various polymorphic forms of sertraline hydrochloride can interconvert under different conditions such as temperature, pressure, and in the presence of certain solvents. Form I is the most thermodynamically stable form.[3][4] Metastable forms, like Form II, can convert to the more stable Form I, particularly during granulation in solvents like isopropyl alcohol or ethyl acetate (B1210297) at elevated temperatures.[6] Form III can be produced by heating Forms I, II, or IV to temperatures above 180°C.[6] Form V can be obtained by drying sertraline hydrochloride alcohol solvates, such as the ethanolate (B101781) Form VI, at elevated temperatures.[4][6]

Experimental Protocols

Detailed and consistent experimental protocols are essential for the reliable identification and characterization of sertraline hydrochloride polymorphs. Below are generalized methodologies for the key analytical techniques.

Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A small amount of the sertraline hydrochloride sample is gently ground to a fine powder to ensure random orientation of the crystals. The powder is then packed into a sample holder.

-

Instrumentation: A powder diffractometer is used, typically with Cu Kα radiation.

-

Data Acquisition: The sample is scanned over a specific 2θ range (e.g., 2° to 40°), with a defined step size and counting time per step. For example, data for Form II has been collected from 1° to 35° 2θ with a step size of 0.02° and a count time of 85 seconds per step.[9]

-

Data Analysis: The resulting diffraction pattern is processed to identify the peak positions (in °2θ) and their relative intensities. These are then compared against reference patterns for known polymorphs.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: A calibrated DSC instrument is purged with an inert gas, such as nitrogen.

-

Data Acquisition: The sample and reference pans are heated at a constant rate (e.g., 10°C/min or 20°C/min) over a specified temperature range.[3]

-

Data Analysis: The heat flow to the sample is monitored. Endothermic events, such as melting, and exothermic events, such as crystallization, are identified by peaks in the DSC thermogram. The onset temperature and the peak maximum of the melting endotherm are determined.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US5248699A - Sertraline polymorph - Google Patents [patents.google.com]

- 4. US6872853B1 - Polymorphic forms of sertraline hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. data.epo.org [data.epo.org]

- 7. US5734083A - Sertraline polymorph - Google Patents [patents.google.com]

- 8. Novel sertraline hydrochloride polymorphs, processes for preparing them, compositions containing them and methods of using them - Patent 1772144 [data.epo.org]

- 9. Sertraline Hydrochloride (Form II) [img.chem.ucl.ac.uk]

An In-depth Technical Guide to the Effects of Sertraline Hydrochloride on Dopamine and Norepinephrine Transporters

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the pharmacological effects of sertraline (B1200038) hydrochloride on the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). It includes quantitative data on binding affinities, comprehensive experimental protocols for assessing transporter interaction, and visualizations of key processes and relationships.

Quantitative Analysis of Sertraline's Binding Affinity

Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI) that also exhibits measurable affinity for the dopamine and norepinephrine transporters. Its primary mechanism of action is the potent inhibition of the serotonin transporter (SERT). However, its interactions with DAT and NET, though weaker, are significant and distinguish it from other SSRIs. Among a wide array of antidepressants, sertraline demonstrates the highest affinity for DAT[1].

The binding affinity of a compound for a transporter is typically expressed by the inhibition constant (Ki) or the dissociation constant (KD), where a lower value indicates a higher affinity.

Table 1.1: Binding Affinities (Ki/KD) of Sertraline for Monoamine Transporters

| Transporter Target | Sertraline Binding Affinity (nM) | Reference Compound | Reference Compound Affinity (nM) | Source |

| Dopamine Transporter (DAT) | 25 | Nomifensine | 56 | Tatsumi et al. (1997)[1] |

| 25 ± 2 | Mazindol | 8.1 ± 0.4 | European Journal of Pharmacology[2] | |

| Norepinephrine Transporter (NET) | 420 | Desipramine | Not specified | Tatsumi et al. (1997)[1] |

| Serotonin Transporter (SERT) | 0.29 | Paroxetine | Not specified | Tatsumi et al. (1997)[1] |

Note: Values are presented as Ki or KD. Lower values denote higher binding affinity.

This quantitative data highlights sertraline's ~86-fold selectivity for SERT over DAT and its significantly lower affinity for NET[1]. Despite this selectivity, its affinity for DAT is notable and higher than that of some norepinephrine-dopamine reuptake inhibitors (NDRIs) like bupropion (B1668061) (Ki = 520 nM)[1]. This interaction with DAT may contribute to its unique clinical profile, particularly at higher therapeutic doses[1].

Experimental Protocols

The quantitative data presented above are derived from established in vitro assays. The following sections detail the methodologies for two key experimental approaches: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound (sertraline) for a specific transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Objective: To determine the inhibition constant (Ki) of sertraline for DAT and NET.

Materials and Reagents:

-

Cell Lines: HEK293 cells (or other suitable host cells) stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET)[3].

-

Membrane Preparation: Homogenized cell membranes from the transporter-expressing cell lines.

-

Radioligands:

-

Reference Compounds:

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl), wash buffer (e.g., ice-cold phosphate-buffered saline)[3].

-

Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter, homogenization equipment (e.g., Polytron)[3][4].

Methodology:

-

Membrane Preparation: a. Culture HEK293 cells expressing hDAT or hNET to a sufficient density. b. Harvest the cells and wash with ice-cold PBS. c. Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors. d. Homogenize the cell suspension to lyse the cells and release membranes. e. Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C to pellet the cell membranes[3]. f. Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C until use[3].

-

Assay Procedure (96-well plate format): a. Prepare serial dilutions of the test compound (sertraline) and the appropriate reference compound, typically spanning a concentration range of 10⁻¹¹ M to 10⁻⁵ M[3]. b. To each well, add the reagents in the following order:

- Total Binding: Assay buffer, radioligand, and membrane preparation.

- Non-specific Binding: A high concentration of a selective inhibitor (e.g., 10 µM GBR 12909 for DAT), radioligand, and membrane preparation[4].

- Test Compound: Sertraline dilution, radioligand, and membrane preparation[3]. c. Incubate the plate, typically for 60-120 minutes at a specific temperature (e.g., 25°C), to allow the binding to reach equilibrium[3].

-

Filtration and Quantification: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand[4]. b. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity[4]. c. Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter[3][4].

-

Data Analysis: a. Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM. b. Plot the percentage of specific binding against the logarithm of the sertraline concentration. c. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of sertraline that inhibits 50% of the specific radioligand binding). d. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 of sertraline for the inhibition of dopamine and norepinephrine uptake.

Materials and Reagents:

-

Tissue: Fresh rodent brain tissue (e.g., striatum for DAT, hippocampus or cortex for NET).

-

Radiolabeled Neurotransmitters: [³H]-Dopamine or [³H]-Norepinephrine[4].

-

Buffers: Homogenization buffer (e.g., 0.32 M sucrose), Krebs-Ringer-HEPES (KRH) buffer[4][5].

-

Inhibitors: Selective inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT)[4].

-

Equipment: Glass homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter[5][6].

Methodology:

-

Synaptosome Preparation: a. Dissect the desired brain region in ice-cold homogenization buffer. b. Gently homogenize the tissue using a glass homogenizer[6]. c. Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and large debris. d. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 14,000 x g) to pellet the crude synaptosomes[6]. e. Resuspend the synaptosomal pellet in KRH buffer and determine the protein concentration[6].

-

Uptake Assay Procedure: a. In a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of sertraline or vehicle control for 10-15 minutes at 37°C[4]. b. Include wells with a high concentration of a selective inhibitor to define non-specific uptake[4]. c. Initiate the uptake reaction by adding the radiolabeled neurotransmitter (e.g., [³H]-dopamine) to each well[4]. d. Incubate the plate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake[4].

-

Termination and Quantification: a. Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel[4]. b. Transfer filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter[4].

-

Data Analysis: a. Calculate specific uptake by subtracting the non-specific uptake from the total uptake. b. Determine the percentage of inhibition for each sertraline concentration relative to the specific uptake in the control wells. c. Plot the percent inhibition against the log concentration of sertraline and use non-linear regression to calculate the IC50 value.

Visualizations: Workflows and Logical Relationships

Experimental Workflows

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

Sertraline's Pharmacological Profile

This diagram illustrates the relative binding affinities of sertraline for the three primary monoamine transporters, providing a clear visual representation of its selectivity.

Caption: Relative binding affinities of sertraline at monoamine transporters.

Consequence of Transporter Inhibition

The binding of sertraline to DAT and NET results in the functional inhibition of neurotransmitter reuptake, leading to an increase in their concentration within the synaptic cleft.

Caption: Sertraline inhibits DAT/NET, increasing synaptic neurotransmitter levels.

References

- 1. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 6. giffordbioscience.com [giffordbioscience.com]

Sertraline: A Comprehensive Technical Review of Genotoxicity and Carcinogenicity Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), has undergone extensive toxicological evaluation to characterize its potential for genotoxicity and carcinogenicity. This technical guide provides an in-depth analysis of the key studies, their methodologies, and results. The consensus from a comprehensive battery of in vitro and in vivo assays is that sertraline is not genotoxic. Long-term carcinogenicity studies in rodents have shown no evidence of carcinogenic potential in rats. In male mice, an increase in the incidence of benign liver adenomas was observed, a finding attributed to a non-genotoxic mechanism involving hepatic enzyme induction, which is considered to have low relevance for human risk assessment. This document summarizes the pivotal data, outlines the experimental protocols, and illustrates the underlying biological pathways and experimental workflows.

Introduction

Sertraline hydrochloride is a potent and selective inhibitor of neuronal serotonin reuptake, widely used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions. As with any pharmaceutical intended for long-term use, a thorough assessment of its genotoxic and carcinogenic potential is a critical component of its safety profile. Regulatory agencies worldwide mandate a standard battery of tests to investigate a compound's ability to induce genetic mutations or chromosomal damage, as well as its potential to cause cancer in long-term animal studies. This whitepaper consolidates the available preclinical data for sertraline, offering a technical guide for professionals in drug development and research.

Genotoxicity Studies

Sertraline has been evaluated in an extensive battery of in vitro and in vivo genotoxicity assays. The collective evidence from these studies indicates that sertraline does not pose a genotoxic risk.[1][2]

In Vitro Assays

A standard battery of in vitro tests was conducted to assess sertraline's potential to induce gene mutations and chromosomal damage in bacterial and mammalian cells.

Table 1: Summary of In Vitro Genotoxicity Studies on Sertraline

| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium & Escherichia coli strains | With and Without S9 | Not specified in detail in public literature | Negative | [1][2] |

| Mammalian Cell Gene Mutation Assay (Mouse Lymphoma) | L5178Y TK+/- mouse lymphoma cells | With and Without S9 | Not specified in detail in public literature | Negative | [1][2] |

| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Not specified in detail in public literature | Negative | [1][2] |

| Cytokinesis-Block Micronucleus (CBMN) Cytome Assay | Human peripheral blood lymphocytes | N/A | 1.25, 2.5, 3.75, 5 µg/mL | Negative | [3] |

-

Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the ability of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid. Sertraline would have been tested across a range of concentrations, both with and without a mammalian metabolic activation system (S9 fraction from rat liver), and the number of revertant colonies would have been compared to solvent controls. A negative result indicates that sertraline does not cause point mutations in these bacterial systems.

-

Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay): This assay detects forward mutations at the thymidine (B127349) kinase (TK) locus in L5178Y mouse lymphoma cells. Cells are exposed to various concentrations of sertraline, with and without S9 metabolic activation. Mutant cells are resistant to the cytotoxic effects of a pyrimidine (B1678525) analogue (e.g., trifluorothymidine) and can form colonies in its presence. The negative outcome suggests sertraline does not induce gene mutations or clastogenic events in this mammalian cell line.

-

In Vitro Chromosomal Aberration Test: This cytogenetic assay assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells. Cells would have been treated with sertraline at multiple concentrations for a defined period, both with and without S9 activation. Metaphase cells are then harvested and scored for chromosomal damage. The negative result indicates sertraline is not clastogenic in vitro.

-

In Vitro Cytokinesis-Block Micronucleus (CBMN) Cytome Assay: In a study using human peripheral blood lymphocytes, sertraline was evaluated at concentrations of 1.25, 2.5, 3.75, and 5 µg/mL for 24 and 48 hours.[3] The study found that sertraline did not induce a statistically significant increase in the formation of micronuclei, which are biomarkers of chromosomal damage.[3]

In Vivo Assays

To assess genotoxicity in a whole animal system, which accounts for metabolic, pharmacokinetic, and DNA repair processes, in vivo studies are essential.

Table 2: Summary of In Vivo Genotoxicity Studies on Sertraline

| Assay | Test System | Tissue/Cell Type | Doses | Result | Reference |

| Micronucleus Test | Wistar Albino Rats | Peripheral Blood Lymphocytes | 10, 40, 80 mg/kg (acute & chronic) | Increased MN frequency at high-dose acute and chronic treatments. | [4] |

| Alkaline Comet Assay | Wistar Albino Rats | Peripheral Blood Lymphocytes | 10, 40, 80 mg/kg (acute & chronic) | No statistically significant DNA damage. | [4] |

| Micronucleus Test | Swiss Albino Mice | Bone Marrow | 10 mg/kg/day for 7 days | Statistically significant increase in micronuclei (2.86% vs 2.36-2.54% control). | [5] |

| Chromosome Aberrations | Swiss Albino Mice | Bone Marrow | 10 mg/kg/day for 7 days | Statistically significant increase in chromosomal aberrations (19% vs 11.6% control). | [5] |

-

In Vivo Micronucleus Test: This assay detects damage to chromosomes or the mitotic apparatus by quantifying micronuclei in erythrocytes. In one study, male Wistar albino rats were administered sertraline at 10, 40, and 80 mg/kg. An increase in micronucleus frequency was noted in chronic and high-dose acute treatments, suggesting a potential influence on cell division mechanisms rather than direct DNA damage.[4] Another study in Swiss albino mice reported a statistically significant, though small, increase in micronuclei in bone marrow cells after 7 days of treatment at 10 mg/kg.[5]

-

Alkaline Comet Assay: This test measures DNA strand breaks in individual cells. In the same study with Wistar albino rats, there was no statistically significant difference in DNA damage (measured by tail length, intensity, and moment) between sertraline-treated and control groups, suggesting sertraline does not directly cause DNA breakage.[4]

Carcinogenicity Studies

Long-term carcinogenicity studies are conducted to evaluate the tumorigenic potential of a substance after chronic exposure. Standard studies involve administering the test compound daily to rats and mice for the majority of their lifespan (typically 2 years).

Study Outcomes

Lifetime carcinogenicity studies with sertraline have been completed in both rats and mice.[1][2]

-

Rat Study: Sertraline was not carcinogenic in rats at the doses tested.[1][2]

-

Mouse Study: A statistically significant increase in the incidence of benign liver (hepatic) adenomas was observed in male mice at the highest dose tested. There was no increase in the incidence of malignant liver tumors (hepatocellular carcinomas).[1][2] A study in female mice also noted an increase in lung adenomas.[6]

Table 3: Summary of 2-Year Rodent Carcinogenicity Studies on Sertraline

| Species | Sex | Doses Tested | Key Findings | Conclusion | Reference |

| Rat | Male & Female | Not specified in detail in public literature | No increase in tumor incidence. | Not Carcinogenic | [1][2] |

| Mouse | Male | Not specified in detail in public literature | Increased incidence of benign hepatic adenomas. | Not indicative of human risk; considered secondary to enzyme induction. | [1][2] |

| Mouse | Female | Not specified in detail in public literature | Increased incidence of follicular thyroid adenoma (rats) and lung adenoma (mice). | No new or unexpected safety concerns. | [6] |

Mechanistic Insights and Signaling Pathways

Mechanism of Mouse Liver Tumors: Non-Genotoxic Carcinogenesis

The absence of genotoxic activity in a comprehensive battery of tests strongly indicates that the observed increase in mouse liver adenomas is due to a non-genotoxic mechanism.[1][2] The leading hypothesis is that sertraline acts as a promoter of tumorigenesis in the sensitive mouse liver through sustained hepatic enzyme induction.[1][2]

This mechanism is common for many xenobiotics and involves the following steps:

-

Enzyme Induction: Sertraline induces hepatic xenobiotic-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms. This leads to hepatocellular hypertrophy (increase in cell size) and proliferation of the smooth endoplasmic reticulum.[1]

-

Mitogenic Stimulation: The sustained metabolic demand and cellular stress can lead to chronic cell proliferation (mitogenesis).

-

Tumor Promotion: This increased cell turnover can promote the clonal expansion of spontaneously initiated cells, leading to the formation of benign tumors (adenomas).

This pathway is considered to have a threshold and is a rodent-specific phenomenon that is generally not considered indicative of a carcinogenic risk to humans at therapeutic exposure levels.

Oxidative Stress

Some studies have suggested that sertraline can induce oxidative stress, particularly at higher concentrations. One in vitro study found that while sertraline did not cause micronucleus formation, it did significantly increase the total oxidant status (TOS) and oxidative stress index (OSI) in human peripheral blood lymphocytes.[3] Chronic high-dose administration in rats has also been associated with enhanced oxidative stress.[4] While this oxidative stress did not translate to positive findings in standard genotoxicity assays, it may contribute to cytotoxicity at high concentrations.

Conclusion

Based on a comprehensive review of the available preclinical data, sertraline is considered to be a non-genotoxic compound. It did not induce mutations in the Ames test or the mouse lymphoma assay and was negative in in vitro chromosomal aberration tests. While some in vivo studies at high doses showed minor increases in micronuclei, these are not supported by evidence of direct DNA damage from tests like the comet assay and are considered to be secondary to other toxicities or effects on cell division.